

An In-depth Technical Guide to 3,3-Dimethyloxindole (CAS: 19155-24-9)

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Compound of Interest

Compound Name: *3,3-Dimethylindolin-2-one*

Cat. No.: B045635

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyloxindole, with the CAS number 19155-24-9, is a heterocyclic organic compound belonging to the oxindole family.^[1] The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.^[2] This has led to significant interest in the synthesis and derivatization of oxindoles for the development of novel therapeutic agents. 3,3-Dimethyloxindole serves as a key intermediate in the synthesis of various pharmacologically active molecules, including the phosphodiesterase 3 inhibitor Adibendan. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 3,3-Dimethyloxindole.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,3-Dimethyloxindole is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

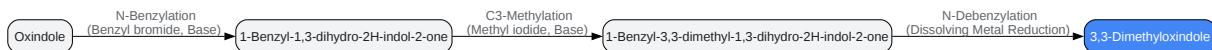
| Property | Value | Reference(s) |
|---------------------|--|--------------|
| CAS Number | 19155-24-9 | [3] |
| Molecular Formula | C ₁₀ H ₁₁ NO | [3] |
| Molecular Weight | 161.20 g/mol | [3] |
| IUPAC Name | 3,3-dimethyl-1,3-dihydro-2H-indol-2-one | [3] |
| Synonyms | 3,3-Dimethylindolin-2-one, 3,3-Dimethyl-1,3-dihydroindol-2-one | [3] |
| Appearance | Solid | [4] |
| Melting Point | 178-179 °C | [5] |
| Boiling Point | 299.2 °C at 760 mmHg | [5] |
| Density | 1.078 g/cm ³ | [5] |
| Solubility | Information not readily available | |
| Storage Temperature | Room temperature, sealed in dry conditions | [4] |

Synthesis of 3,3-Dimethyloxindole

The synthesis of 3,3-Dimethyloxindole is a multi-step process that typically starts from oxindole. A common synthetic route involves the protection of the nitrogen atom, followed by gem-dimethylation at the C3 position, and subsequent deprotection. A widely cited method utilizes a benzylation-methylation-debenzylation sequence.

Synthetic Workflow

The overall synthetic scheme is depicted in the following workflow diagram.

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Caption: Synthetic workflow for 3,3-Dimethyloxindole.

Experimental Protocols

Detailed experimental procedures for each step are outlined below. These protocols are based on established methodologies for similar transformations.

Step 1: N-Benzylation of Oxindole

This step protects the nitrogen atom of the oxindole, preventing it from interfering with the subsequent C3-alkylation.

- Materials: Oxindole, Benzyl bromide, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO).
- Procedure:
 - In a round-bottom flask, dissolve potassium hydroxide in dimethyl sulfoxide with stirring.
 - Add oxindole to the mixture and continue stirring at room temperature to form the corresponding anion.
 - Cool the reaction mixture in an ice bath and add benzyl bromide dropwise.
 - Allow the reaction to proceed at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-1,3-dihydro-2H-indol-2-one.

Step 2: C3-Methylation of 1-Benzyl-1,3-dihydro-2H-indol-2-one

This step introduces the two methyl groups at the C3 position of the oxindole ring.

- Materials: 1-Benzyl-1,3-dihydro-2H-indol-2-one, Methyl iodide, a strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH_2)), and an aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).
- Procedure:
 - To a solution of 1-benzyl-1,3-dihydro-2H-indol-2-one in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a strong base portion-wise at $0\text{ }^\circ\text{C}$ to generate the enolate.
 - After the addition is complete, allow the mixture to stir at room temperature for a specified time.
 - Add at least two equivalents of methyl iodide to the reaction mixture.
 - Monitor the reaction progress by TLC. The reaction may require heating to proceed to completion.
 - Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
 - Purify the resulting 1-benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one by column chromatography.

Step 3: N-Debenzylation of 1-Benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

The final step involves the removal of the benzyl protecting group to yield 3,3-Dimethyloxindole. A dissolving metal reduction is a common method for this transformation.

- Materials: 1-Benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one, Sodium (Na) or Lithium (Li) metal, liquid Ammonia (NH₃), and an alcohol (e.g., ethanol or tert-butanol) as a proton source.
- Procedure:
 - In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.
 - Add small pieces of sodium or lithium metal to the liquid ammonia with vigorous stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.
 - Add a solution of 1-benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one in an appropriate solvent (e.g., THF) to the metal-ammonia solution.
 - After the reaction has proceeded for a sufficient time (monitored by TLC), quench the reaction by the careful addition of an alcohol.
 - Allow the ammonia to evaporate.
 - Add water to the residue and extract the product with an organic solvent.
 - Wash, dry, and concentrate the organic extracts.
 - Purify the crude product by recrystallization or column chromatography to obtain pure 3,3-Dimethyloxindole.

Spectroscopic Data

The structural confirmation of 3,3-Dimethyloxindole is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): The ¹H NMR spectrum of 3,3-Dimethyloxindole is expected to show characteristic signals for the aromatic protons of the benzene ring, a singlet for the two equivalent methyl groups at the C3 position, and a broad singlet for the N-H proton.

- ^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum will display signals for the carbonyl carbon (C2), the quaternary carbon at C3, the carbons of the two methyl groups, and the aromatic carbons.

While specific spectra with full assignments are not readily available in all public databases, typical chemical shift ranges for related oxindole structures can be used for preliminary analysis.

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-Dimethyloxindole will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm^{-1}) | Assignment |
|---------------------------------|-------------------------|
| ~3200 | N-H stretching |
| ~1710 | C=O (amide) stretching |
| ~1610, 1470 | C=C aromatic stretching |
| ~2970, 2930 | C-H (methyl) stretching |

Mass Spectrometry (MS)

The mass spectrum of 3,3-Dimethyloxindole will show a molecular ion peak (M^+) at m/z 161, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the oxindole structure, with potential losses of methyl groups and other fragments. The base peak is often observed at m/z 146, corresponding to the loss of a methyl group ($[\text{M}-15]^+$).

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and signaling pathway interactions of 3,3-Dimethyloxindole. Much of the research in this area has focused on its close structural analog, 3,3'-diindolylmethane (DIM), which is a condensation product of indole-3-carbinol found in cruciferous vegetables.^{[6][7]}

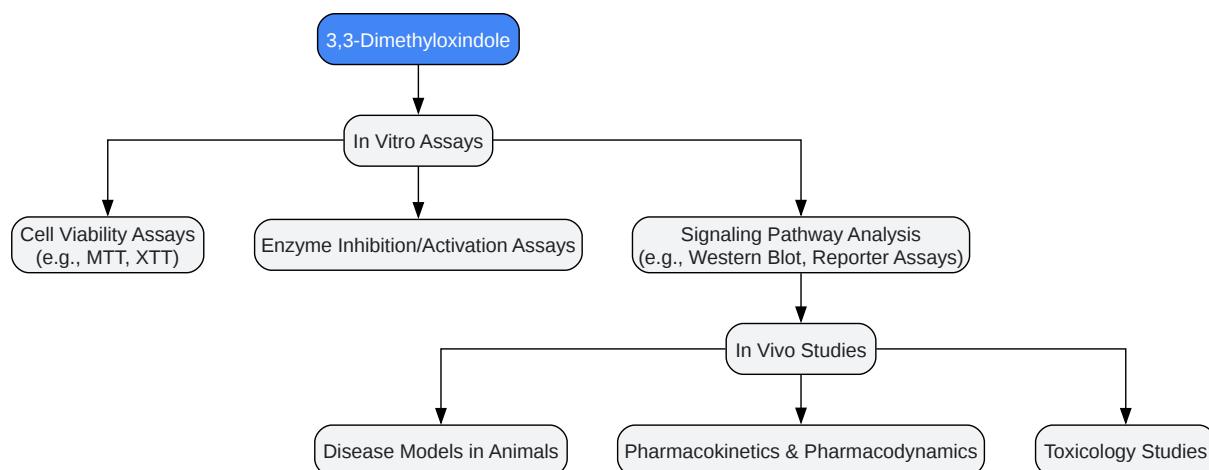
DIM has been extensively studied for its anti-cancer, anti-inflammatory, and immune-modulating properties.^{[8][9][10]} It is known to interact with multiple signaling pathways,

including the Akt, NF-κB, and MAPK pathways.[8][11]

Given the structural similarity, it is plausible that 3,3-Dimethyloxindole may possess some biological activities, but this requires further investigation through dedicated in vitro and in vivo studies. Researchers are encouraged to explore the potential pharmacological profile of this compound.

Potential Research Directions

The following diagram outlines a logical workflow for investigating the biological activities of 3,3-Dimethyloxindole.



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Caption: Proposed workflow for biological evaluation.

Conclusion

3,3-Dimethyloxindole is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. While direct evidence of its biological activity is currently lacking in the public domain, the known pharmacological importance of the oxindole scaffold and related indole derivatives suggests that 3,3-Dimethyloxindole and its derivatives are promising candidates for future drug discovery and development efforts. This guide provides a foundational resource for researchers and scientists working with this compound, summarizing its key technical aspects and highlighting areas for future investigation.

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